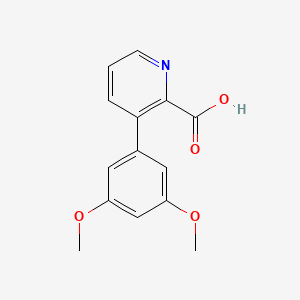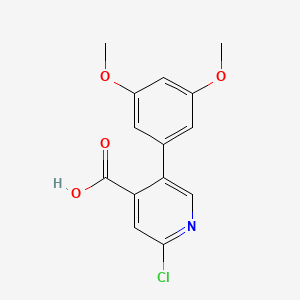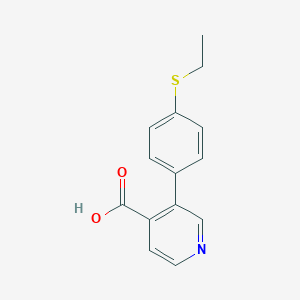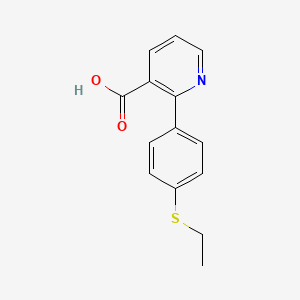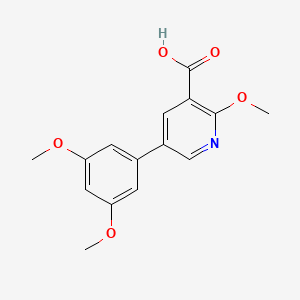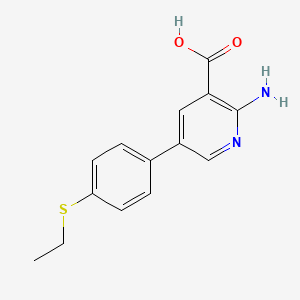
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (ETHA) is an organic compound that has been studied extensively in the scientific research community for its unique properties and potential applications in a variety of fields. ETHA is a derivative of nicotinic acid, and is a hydroxylated form of 4-ethylthiophenol. It is a white, crystalline solid that is soluble in water and organic solvents. ETHA has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied extensively in the scientific research community due to its unique properties and potential applications in a variety of fields. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential use as a reagent for the synthesis of other compounds, and for its potential to inhibit the activity of certain enzymes. In physiology, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to act as an anti-inflammatory agent and for its potential to modulate the activity of certain hormones. In laboratory experiments, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to act as a substrate for enzyme-catalyzed reactions and for its potential to act as a fluorescent dye.
Mécanisme D'action
The exact mechanism of action of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is still not fully understood, but it is believed to act through a variety of mechanisms. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is believed to act as an enzyme inhibitor, modulating the activity of certain enzymes and thus affecting the biochemical processes of the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as an anti-inflammatory agent, reducing inflammation and pain. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as a fluorescent dye, making it useful for a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% are still being studied, but it is believed to affect a variety of biochemical processes in the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is believed to act as an enzyme inhibitor, modulating the activity of certain enzymes and thus affecting the biochemical processes of the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as an anti-inflammatory agent, reducing inflammation and pain. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as a fluorescent dye, making it useful for a variety of laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has a variety of advantages and limitations for use in laboratory experiments. The advantages of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% include its solubility in water and organic solvents, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a fluorescent dye. The limitations of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% include its potential toxicity, its potential to be degraded by light, and its potential to be degraded by certain enzymes.
Orientations Futures
The potential future directions for the use of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% are numerous. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be further studied for its potential applications in biochemistry, physiology, and laboratory experiments. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could also be studied for its potential to act as an anti-inflammatory agent and for its potential to modulate the activity of certain hormones. Additionally, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be studied for its potential to act as a fluorescent dye and for its potential to be used in drug delivery systems. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could also be studied for its potential to act as a substrate for enzyme-catalyzed reactions and for its potential to act as an inhibitor of certain enzymes. Finally, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be studied for its potential to be used in the synthesis of other compounds.
Méthodes De Synthèse
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% can be synthesized through a variety of methods, including hydrolysis, oxidation, and condensation reactions. The most common method of synthesis is via a condensation reaction between 4-ethylthiophenol and nicotinic acid. This reaction is typically carried out in an acidic medium, such as sulfuric acid or hydrochloric acid, and is usually conducted at temperatures between 80-100 °C. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)12-7-10(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRMNXRQWWFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

